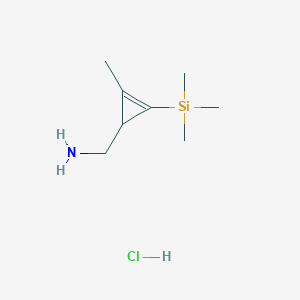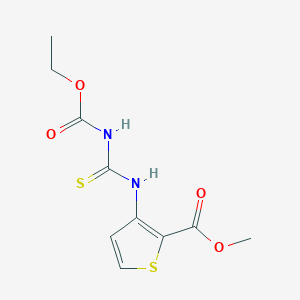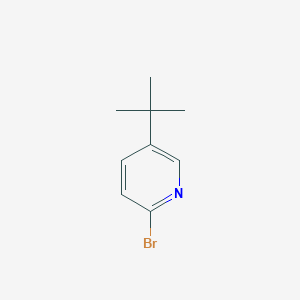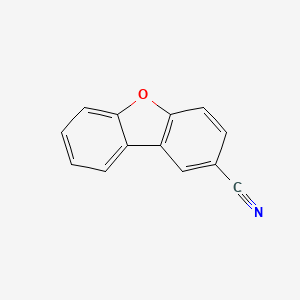![molecular formula C16H11BrN2O B2518176 4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol CAS No. 477846-98-3](/img/structure/B2518176.png)
4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related bromophenyl-pyrimidinyl compounds involves various chemical reactions, including condensation, cyclization, and substitution reactions. For instance, N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a herbicide, is synthesized in good yield and its structure confirmed by spectroscopic methods . Similarly, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol is synthesized from 5-bromosalicylaldehyde and 6-methyl-2-aminopyridine . These methods could potentially be adapted for the synthesis of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Molecular Structure Analysis
The molecular structures of related compounds are determined using X-ray crystallography and compared with density functional theory (DFT) calculations. For example, the Schiff base compound mentioned above crystallizes in the monoclinic system and its molecular geometry is confirmed by DFT . The novel heterocyclic compound 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one is also characterized by X-ray diffraction and DFT . These techniques would be essential for analyzing the molecular structure of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Chemical Reactions Analysis
The related compounds participate in various chemical reactions. For instance, the synthesis of 2-(4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol/ol/amine/thiol) pyrroles involves treatment with different aryl anilines and cyclization with sulfur and iodine . The bromination of pyrimidine-carboxylic acids leads to bromomethyl derivatives, which can be transformed into furo-[3,4-d]pyrimidines . These reactions provide insights into the reactivity of bromophenyl-pyrimidinyl compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic techniques. For example, the crystal structure of 4-bromo-2-(1H-imidazo[4,5-b]pyridin-2-yl)phenol is determined, and its intramolecular hydrogen bonding is described . The synthesis and characterization of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol provide additional data on the UV-Vis, IR, and NMR properties . These studies are crucial for understanding the properties of "4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol".
Applications De Recherche Scientifique
Aldose Reductase Inhibitors and Antioxidants
Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to 4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol, have been studied for their potential as aldose reductase inhibitors, displaying activity in the micromolar/submicromolar range. The presence of a hydroxy group in specific positions enhances the inhibitory potency. Additionally, these compounds exhibit significant antioxidant properties, especially the catechol derivatives (La Motta et al., 2007).
Antimicrobial Applications
New derivatives of coumarin and pyrimidines have been synthesized and tested for their antimicrobial activity. Compounds like Pyrimidino[5,4-6,5]-,pyridino[3,2-6,5]- and pyrrolo[3,2-5,6]4H-pyrano-[3,2-c][1]benzopyran-6-one exhibit antimicrobial properties against various microbial strains (Al-Haiza et al., 2003).
Synthesis of Key Intermediates in Pharmaceutical and Chemical Fields
5-(4-Bromophenyl)-4, 6-dichloropyrimidine is an important intermediate in the synthesis of various pyrimidine compounds, showcasing its broad applications in the pharmaceutical and chemical industries (Hou et al., 2016).
Antimicrobial Additive in Surface Coatings and Printing Ink
Compounds incorporating pyrimidine derivatives have been used as antimicrobial additives in polyurethane varnish for surface coating and in printing ink paste. These additives exhibit a very good antimicrobial effect, enhancing both the physical and mechanical properties of the coatings (El‐Wahab et al., 2015).
Schiff Base of Isoniazid Derivatives for Antimicrobial and Antituberculosis Activity
Isoniazid clubbed pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities, showing promise in these areas. The compounds were characterized and exhibited significant antibacterial, antifungal, and antituberculosis activity (Soni & Patel, 2017).
Antibacterial Activities from Heterocyclic Compounds
A series of aroylacrylic acids, pyridazinones, and furanones derivatives have been synthesized from 4-(4-bromophenyl)-4-oxobut-2-enoic acid. These heterocyclic compounds exhibit antibacterial activities, indicating their potential in medical applications (El-Hashash et al., 2015).
Propriétés
IUPAC Name |
4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O/c17-13-5-1-11(2-6-13)15-9-10-18-16(19-15)12-3-7-14(20)8-4-12/h1-10,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHBZQCZMOXCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320232 | |
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49679219 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol | |
CAS RN |
477846-98-3 | |
| Record name | 4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)
![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2518096.png)

![1-[1-(6-Ethyl-5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2518103.png)
![1-[3-(2-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2518104.png)

![3-(Phenylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2518107.png)
![Fmoc-3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/no-structure.png)

![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)

